molecular formula C29H29Cl3FN3O4 B607204 DS-1001b CAS No. 1898207-64-1

DS-1001b

Número de catálogo: B607204
Número CAS: 1898207-64-1
Peso molecular: 608.9 g/mol
Clave InChI: UPPAAWQBZQBNIE-USRGLUTNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DS-1001b is an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1;  IC50s = 15 and 130 nM for IDH1R132H and IDH1R132C, respectively). It is selective for mutant IDH1, which converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), over wild-type IDH1 and IDH2, which convert isocitrate to α-ketoglutarate, as well as IDH2R140Q and IDH2R172Q (IC50s = >10,000 nM for all). This compound inhibits 2-HG production in TF-1 cells stably transfected with IDH1R132H or IDH1R132C (IC50s = 29 and 35 nM, respectively) and in 293A cells transiently transfected with IDH1R132H or IDH1R132C (IC50s = 29 and 42 nM, respectively). This compound reduces tumor growth, as well as intratumoral and plasma 2-HG levels, in a subcutaneous IDH1R132H-expressing A1074 patient-derived xenograft (PDX) mouse model of glioblastoma.
This compound is a novel selective mutant IDH1 inhibitor, ameliorating aberrant histone modifications and impairing tumor activity in chondrosarcoma.

Aplicaciones Científicas De Investigación

Objetivo de las mutaciones de IDH en la gliomatosis

DS-1001b se ha utilizado en estrategias terapéuticas dirigidas a las mutaciones de IDH en la gliomatosis. Las mutaciones en la isocitrato deshidrogenasa (IDH)1 y su homólogo IDH2 se consideran un evento genético "impulsor" más temprano durante la gliomatosis {svg_1}.

Inhibición de IDH1 mutante

This compound es un potente inhibidor selectivo de IDH1 mutante biodisponible por vía oral. Tiene una alta permeabilidad de la barrera hematoencefálica (BBB) e inhibe IDH1R132H {svg_2}.

Tratamiento del glioblastoma

This compound ha mostrado potencial en la supresión del crecimiento del glioblastoma con mutación de IDH1 en un modelo de xenoinjerto ortotópico derivado de paciente {svg_3}.

Tratamiento del glioma mutante de IDH1

Safusidenib es un novedoso, selectivo y potente inhibidor de la isocitrato deshidrogenasa 1 mutante (mIDH1) que ha mostrado una alta permeabilidad de la barrera hematoencefálica. Los datos clínicos de fase 1 indican que safusidenib puede ser una terapia potencialmente mejor en su clase para el glioma de bajo grado mutante de IDH1 {svg_4}.

Ensayos clínicos para el glioma mutante de IDH1

Safusidenib se está evaluando actualmente en un estudio global de fase 2 para el tratamiento de pacientes con glioma mutante de IDH1 {svg_5}.

Mecanismo De Acción

Target of Action

DS-1001b, also known as Safusidenib Erbumine, is a potent, selective, and orally bioavailable inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) . IDH1 is a key metabolic enzyme that catalyzes the conversion of isocitrate to α-ketoglutarate . Mutations in IDH1 are frequently found in various tumor types such as glioma, cholangiocarcinoma, and chondrosarcoma .

Mode of Action

This compound specifically inhibits the IDH1R132H mutant enzyme . The mutant IDH1 enzyme catalyzes the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), which induces aberrant epigenetic status and contributes to malignant progression . By inhibiting the mutant IDH1, this compound decreases the levels of 2-HG .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the isocitrate dehydrogenase pathway. The IDH1 mutation-mediated accumulation of 2-HG leads to epigenetic dysregulation, altering gene expression, and impairing cell differentiation . This compound reverses these epigenetic changes caused by abnormal histone modifications .

Pharmacokinetics

This compound has demonstrated high blood-brain barrier penetration in both pre-clinical and clinical studies . This property is crucial for its efficacy in treating brain tumors like gliomas.

Result of Action

Continuous administration of this compound impairs tumor growth and decreases 2-HG levels in subcutaneous and intracranial xenograft models derived from a patient with glioblastoma with IDH1 mutation . Moreover, the expression of glial fibrillary acidic protein was strongly induced by this compound, suggesting that inhibition of mutant IDH1 promotes glial differentiation .

Análisis Bioquímico

Biochemical Properties

DS-1001b specifically targets IDH1 mutations, including at amino acid R132, which results in decreased 2-HG production and potentially leads to increased differentiation and decreased proliferation of IDH1 mutant cancer cells . It impairs the proliferation of chondrosarcoma cells with IDH1 mutations in vitro and in vivo . This compound reverses epigenetic changes caused by abnormal histone modifications .

Cellular Effects

Continuous administration of this compound impaired tumor growth and decreased 2-HG levels in subcutaneous and intracranial xenograft models derived from a patient with glioblastoma with IDH1 mutation . Moreover, the expression of glial fibrillary acidic protein was strongly induced by this compound, suggesting that inhibition of mutant IDH1 promotes glial differentiation .

Molecular Mechanism

This compound inhibits the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), which induces aberrant epigenetic status and contributes to malignant progression . This inhibition of mutant IDH1 is therefore a potential therapeutic target for IDH mutant tumors .

Temporal Effects in Laboratory Settings

This compound showed high BBB permeability and significantly impaired tumor progression and reduced intratumoral 2-HG levels in both subcutaneous and intracranial patient-derived xenograft models . These results reveal the efficacy of BBB-permeable this compound in orthotopic patient-derived xenograft models and provide a preclinical rationale for the clinical testing of this compound in recurrent gliomas .

Dosage Effects in Animal Models

This compound was well tolerated up to 1400 mg bid with favorable brain distribution, and the maximum tolerated dose was not reached . Recurrent/progressive IDH1 mutant glioma patients responded to treatment .

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle, where it catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). When the IDH1/2 mutant enzyme is present, α-KG is converted to 2-hydroxyglutarate, the oncometabolite responsible for gliomagenesis .

Transport and Distribution

This compound was designed to penetrate the blood-brain barrier, which allows it to reach its target site in the brain . It has high blood–brain barrier permeability .

Subcellular Localization

This compound is present in the cytoplasm, where it exerts its effects . Its ability to penetrate the blood-brain barrier allows it to reach its target site in the brain .

Propiedades

IUPAC Name

(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid;2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl3FN2O4.C4H11N/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28;1-4(2,3)5/h4-11H,1-3H3,(H,32,33);5H2,1-3H3/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPAAWQBZQBNIE-USRGLUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29Cl3FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1898207-64-1
Record name Safusidenib erbumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898207641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SAFUSIDENIB ERBUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J2M48GC2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate
Reactant of Route 2
Reactant of Route 2
2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate
Reactant of Route 3
Reactant of Route 3
2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate
Reactant of Route 4
Reactant of Route 4
2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate
Reactant of Route 5
2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate
Reactant of Route 6
Reactant of Route 6
2-Methylpropan-2-amine (E)-3-(1-(5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)isoxazole-4-carbonyl)-3-methyl-1H-indol-4-yl)acrylate
Customer
Q & A

ANone: DS-1001b is a selective inhibitor of mutant IDH1. [, , ] Wild-type IDH enzymes convert isocitrate to α-ketoglutarate (α-KG). In contrast, mutant IDH1 enzymes convert α-KG to the oncometabolite 2-hydroxyglutarate (2-HG). [] By selectively inhibiting mutant IDH1, this compound reduces 2-HG levels within tumor cells. [, ] This reduction in 2-HG may help to restore normal cellular processes that are disrupted by this oncometabolite.

ANone: While detailed SAR data for this compound is not publicly available, studies suggest that its specific chemical structure is crucial for its activity and selectivity. [] Modifications to the structure could impact its binding affinity to mutant IDH1, blood-brain barrier permeability, and overall efficacy.

ANone: this compound has been designed to cross the blood-brain barrier (BBB), a critical factor for treating brain tumors like gliomas. [, ] Research using radiolabeled DS-1001a, a related compound, demonstrated its ability to penetrate the BBB in mice. [] This property allows this compound to reach therapeutically relevant concentrations within the brain.

ANone: Preclinical studies using patient-derived xenograft models of IDH1-mutant glioma have shown promising results. [, ] In these models, this compound effectively reduced 2-HG levels in tumor tissue and significantly suppressed tumor growth. [, ] Furthermore, this compound treatment appears to promote differentiation of glioma cells, as indicated by increased glial fibrillary acidic protein expression. []

ANone: Yes, this compound has been investigated in a Phase I clinical trial (NCT03030066) for patients with recurrent or progressive IDH1-mutant gliomas. [, ] The primary objective of this trial was to determine the safety and tolerability of escalating doses of this compound. The study demonstrated that this compound was generally well-tolerated at doses up to 1400 mg twice daily. [, ] Importantly, the maximum tolerated dose was not reached. [, ] Furthermore, encouraging anti-tumor activity was observed, with some patients achieving complete response, partial response, or stable disease. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.